3-Iodo-1-methylindazole-5-carboxylic acid
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Overview
Description
3-Iodo-1-methylindazole-5-carboxylic acid is a chemical compound that has garnered significant interest in various fields of research. This compound is part of the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-1-methylindazole-5-carboxylic acid typically involves the iodination of 1-methylindazole-5-carboxylic acid. This process can be achieved through electrophilic substitution reactions using iodine or iodine monochloride in the presence of oxidizing agents such as hydrogen peroxide or sodium hypochlorite.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale iodination reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Iodo-1-methylindazole-5-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
3-Iodo-1-methylindazole-5-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Research: It serves as a precursor for the synthesis of more complex indazole derivatives used in various chemical reactions and studies
Mechanism of Action
The mechanism of action of 3-Iodo-1-methylindazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth .
Comparison with Similar Compounds
1-Methylindazole-5-carboxylic acid: Lacks the iodine atom, resulting in different chemical reactivity and biological activity.
3-Bromo-1-methylindazole-5-carboxylic acid: Similar structure but with a bromine atom instead of iodine, leading to variations in reactivity and applications.
3-Chloro-1-methylindazole-5-carboxylic acid:
Uniqueness: 3-Iodo-1-methylindazole-5-carboxylic acid is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its halogenated counterparts. The iodine atom can influence the compound’s ability to participate in specific reactions and interact with biological targets .
Properties
IUPAC Name |
3-iodo-1-methylindazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IN2O2/c1-12-7-3-2-5(9(13)14)4-6(7)8(10)11-12/h2-4H,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STFILDDHMDTELI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(=O)O)C(=N1)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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